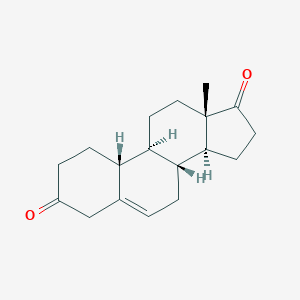

Estr-5-ene-3,17-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELNRNVZXWUOGT-QXUSFIETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940962 | |

| Record name | Estr-5-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19289-77-1 | |

| Record name | Estr-5-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19289-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estr-5-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019289771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Nor-5-androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estr-5-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estr-5-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 19-NOR-5-ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585LQ9KZN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Transformations and Metabolic Pathways of Estr 5 Ene 3,17 Dione

Enzymatic Conversions of Estr-5-ene-3,17-dione and Other 19-Nor-5-ene Steroids

The biotransformation of this compound is a multi-step process mediated by specific enzymes that are also responsible for the metabolism of other endogenous and exogenous steroids.

This compound is recognized as a prohormone of nandrolone (B1676933) (19-nortestosterone). wikipedia.org The conversion pathway involves two key enzymatic reactions. First, the double bond at the C5-C6 position (Δ5) must be isomerized to the C4-C5 position (Δ4). This reaction is catalyzed by a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. Following isomerization, the resulting compound, 19-nor-4-androstenedione (bolandione), is then acted upon by a 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme. This enzyme reduces the ketone group at the C17 position to a hydroxyl group, yielding the potent anabolic steroid nandrolone. wada-ama.orgfu-berlin.denih.gov

Clinical studies have investigated the conversion of various nandrolone prohormones, including 19-nor-4-androstenedione and related diols, to nandrolone after oral administration. wada-ama.org These studies confirm that the ingestion of these precursors leads to detectable plasma levels of nandrolone, demonstrating the in vivo efficacy of this metabolic conversion. wada-ama.org The administration of supplements containing 19-nor-5-androstene derivatives has been shown to result in positive urine tests for nandrolone metabolites. oup.com

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes crucial for the synthesis and inactivation of steroid hormones. mdpi.comwikipedia.org Specific isoforms of HSDs play pivotal roles in the metabolism of this compound and other 19-norsteroids.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme complex is essential for the initial step in the conversion of Δ5-steroids to Δ4-steroids. nih.gov It catalyzes the oxidation of a 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ5 double bond to the Δ4 position, a necessary step for creating biologically active androgens from precursors like DHEA. fu-berlin.denih.gov In the pathway of this compound, which already possesses a 3-keto group, the isomerase activity of this enzyme complex is paramount for its conversion to 19-nor-4-androstenedione.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes reversibly converts ketones and hydroxyl groups at the C17 position of the steroid nucleus. nih.gov The reductive activity of 17β-HSD is responsible for converting the relatively inactive 17-keto group of 19-nor-4-androstenedione into the active 17β-hydroxyl group of nandrolone. fu-berlin.demdpi.com Conversely, the oxidative activity of 17β-HSD can convert nandrolone back to 19-nor-4-androstenedione. nih.gov Different isoforms of 17β-HSD exist, with varying substrate specificities and directional preferences (reductive vs. oxidative) in different tissues. nih.gov For instance, Type 3 17β-HSD primarily catalyzes the reduction of androstenedione (B190577) to testosterone (B1683101). nih.gov

3α-Hydroxysteroid Dehydrogenase (3α-HSD): These enzymes, part of the aldo-keto reductase (AKR) family, are primarily involved in the inactivation of androgens. wikipedia.orgnih.gov They reduce the 3-keto group of potent androgens like dihydrotestosterone (B1667394) (DHT) to less active 3α-hydroxy metabolites. wikipedia.org In the metabolism of 19-norsteroids, 3α-HSDs are responsible for converting the downstream metabolites of nandrolone into their final excretory forms, such as 19-norandrosterone (B1242311). nih.gov

In vitro studies using liver microsomes, cytosol fractions, and specific cell lines are invaluable for elucidating the metabolic pathways of steroids without the complexities of a full biological system. researchgate.netoup.com Such studies allow for the precise identification of metabolites and the enzymes responsible for their formation.

For instance, in vitro metabolism studies of the related designer steroid estra-4,9-diene-3,17-dione (B195082) have been conducted using liver microsomes from humans, equines, and canines to identify species-specific differences in metabolism. researchgate.net Similarly, investigations into the metabolism of 7α-methyl-19-nortestosterone in rat liver preparations have identified key metabolites and demonstrated that the compound is relatively resistant to extensive metabolism. oup.com

These studies typically involve incubating the steroid with tissue preparations fortified with necessary cofactors like NADPH. oup.com The resulting metabolites are then separated, identified, and quantified using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS). wada-ama.orgsemanticscholar.org Such in vitro models are crucial for predicting the metabolic profile of new compounds and understanding the mechanistic basis of their activity and clearance.

Identification and Characterization of Metabolic Intermediates and Products

Following the conversion of this compound to nandrolone, nandrolone itself undergoes further metabolism before excretion. The primary metabolic pathway involves reduction of the A-ring. The main urinary metabolites identified following the administration of nandrolone or its prohormones are 19-norandrosterone and 19-noretiocholanolone. oup.comwada-ama.orgnih.govwikipedia.org

19-Norandrosterone (NA): This is the major metabolite, formed by the action of 5α-reductase on nandrolone to produce 5α-dihydronandrolone, followed by the reduction of the 3-keto group by 3α-HSD. nih.govwikipedia.org

19-Noretiocholanolone (NE): This is the 5β-epimer of 19-norandrosterone. It is formed via the action of 5β-reductase on nandrolone, followed by reduction of the 3-keto group.

The ratio of these metabolites can vary. Generally, the excretion of 19-norandrosterone is higher than that of 19-noretiocholanolone. oup.com However, it has been reported that after the administration of Δ5-isomers of norsteroids, this ratio can be inverted in some individuals or at later stages of the excretion period. oup.comwada-ama.org These metabolites are typically excreted in the urine as glucuronide and sulfate (B86663) conjugates. wada-ama.org

| Parent Compound | Intermediate Metabolite | Primary Urinary Metabolites | Enzymes Involved |

|---|---|---|---|

| This compound | 19-Nor-4-androstenedione | 19-Norandrosterone | 3β-HSD/Δ5-Δ4 isomerase |

| This compound | Nandrolone | 17β-HSD | |

| Nandrolone | 5α-Dihydronandrolone | 19-Norandrosterone | 5α-Reductase, 3α-HSD |

| Nandrolone | 5β-Dihydronandrolone | 19-Noretiocholanolone | 5β-Reductase, 3α-HSD |

Comparative Metabolism in Relevant Biological Model Systems

The metabolism of steroids can show significant variation between different species, which is an important consideration for research and development. Comparative studies in various biological models help to understand these differences.

Human, Equine, and Canine: In vitro studies on the designer steroid estra-4,9-diene-3,17-dione revealed both common and species-specific metabolic pathways among humans, horses, and dogs, highlighting the need for species-specific drug testing protocols in sports. researchgate.net

Rodents vs. Humans: Differences in the metabolism of 19-nor-4-androstene-3β,17β-diol have been suggested between rats and humans, warranting further investigation to determine if data from rodent models can be extrapolated to men. oup.com

Porcine Model: Pig hepatocytes have been used to study the metabolism of various steroids. For example, studies have shown that in pig hepatocytes, the main metabolite of testosterone is 4-androstene-3,17-dione. nih.gov This model can be useful for investigating the hepatic metabolism of 19-norsteroids.

Microbial and Invertebrate Models: Microbial transformation studies offer an alternative for producing and characterizing steroid metabolites. The fungus Neurospora crassa has been shown to metabolize nandrolone decanoate (B1226879) into several hydroxylated products and estr-4-en-3,17-dione. tandfonline.com Additionally, the invertebrate Neomysis integer has been used as a model to study the metabolism of testosterone and other steroids, demonstrating its capacity to form metabolites relevant to vertebrate systems. whoi.edu

These comparative studies are essential for a comprehensive understanding of the biotransformation of this compound across different biological systems, which has implications for pharmacology, toxicology, and anti-doping control.

Molecular Interactions and Structure Activity Relationships of Estr 5 Ene 3,17 Dione Analogs

Ligand-Receptor Binding Mechanisms for 19-Norsteroids

The biological activity of 19-norsteroids, a class of synthetic steroids characterized by the absence of a methyl group at the C19 position, is intrinsically linked to their ability to interact with various nuclear receptors. oup.com This class of compounds, which includes Estr-5-ene-3,17-dione, primarily exerts its effects through complex ligand-receptor binding mechanisms.

Interaction with Androgen Receptors (as a Prohormone of Nandrolone)

This compound functions as a prohormone, a substance that the body converts into a hormonally active compound. mdpi.com Specifically, it is a precursor to the potent anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone). researchgate.net The conversion of this compound to nandrolone is a critical step for its primary biological activity. This metabolic transformation allows the resulting nandrolone to bind to and activate androgen receptors (ARs). transfemscience.org

Nandrolone itself exhibits a high binding affinity for the androgen receptor, in some cases greater than that of testosterone (B1683101). transfemscience.orgamegroups.org This strong interaction is a key determinant of its anabolic effects. The removal of the C19 methyl group, a defining feature of 19-norsteroids, alters the three-dimensional structure of the molecule, making it more planar and enhancing its binding affinity to the AR. researchgate.net

The interaction of nandrolone with the AR initiates a cascade of cellular events. Upon binding, the ligand-receptor complex translocates to the cell nucleus. In the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes. oup.com This process ultimately leads to the anabolic effects associated with these compounds, such as increased protein synthesis and muscle growth. wikipedia.org

Interestingly, the metabolism of 19-norsteroids like nandrolone by the enzyme 5α-reductase differs significantly from that of testosterone. While 5α-reduction of testosterone produces dihydrotestosterone (B1667394) (DHT), a more potent androgen, the 5α-reduced metabolite of nandrolone, 5α-dihydronandrolone (DHN), has a lower affinity for the AR than the parent compound. wikipedia.orgnih.gov This differential metabolism is thought to contribute to the lower androgenic activity of nandrolone compared to testosterone. nih.gov

Relative Binding Affinities of Selected Steroids to the Androgen Receptor

| Compound | Relative Binding Affinity (%) | Reference |

|---|---|---|

| Testosterone | 38 | wikipedia.org |

| 5α-Dihydrotestosterone (DHT) | 77-100 | wikipedia.orgnih.gov |

| Nandrolone (19-Nortestosterone) | 75-92 | wikipedia.orgnih.gov |

| 5α-Dihydronandrolone (DHN) | 35-50 | wikipedia.orgnih.gov |

| 17α-Allyl-19-nortestosterone | 4.5 | wikipedia.org |

Investigation of Other Nuclear Receptor Interactions by Estrane (B1239764) Derivatives

While the primary target of this compound's active metabolite, nandrolone, is the androgen receptor, estrane derivatives can interact with a range of other nuclear receptors. These interactions can lead to a complex pharmacological profile. For instance, some 19-nortestosterone derivatives have been shown to bind to and activate the progesterone (B1679170) receptor (PR), which may contribute to some of their unique side effects. kjsm.org

Furthermore, certain metabolites of androgens and 19-norsteroids can exhibit estrogenic activity. nih.gov This can occur through aromatization of the A-ring to form estrogenic compounds or through the formation of non-phenolic metabolites that can interact with estrogen receptors (ERα and ERβ). nih.gov For example, androst-5-ene-3β,17β-diol (ADIOL), a metabolite of dehydroepiandrosterone (B1670201), is known to have estrogenic properties and can stimulate the proliferation of estrogen-sensitive cells. nih.gov The interaction of estrane derivatives with various nuclear receptors highlights the complexity of their endocrine effects. researchgate.netnih.gov

Structural Determinants of Biological Activity in Estrane Series

Analysis of Substituent Effects on Activity and Selectivity

The type and position of substituents on the estrane steroid skeleton play a crucial role in determining the activity and selectivity of the compound.

C19-Methyl Group: The absence of the methyl group at the C19 position is the defining characteristic of 19-norsteroids and significantly influences their activity. This modification can decrease steric hindrance and increase the binding affinity for the androgen receptor. kjsm.org It can also reduce aromatization and subsequent estrogenic activity. wikipedia.org

C17α-Alkylation: The addition of a methyl or ethyl group at the C17α position is a common modification that improves the metabolic stability of the steroid, allowing for oral administration. However, this modification is also associated with hepatotoxicity. wikipedia.org In 19-nortestosterone derivatives, C17α-alkylation can also significantly increase progestogenic activity. wikipedia.org

C17β-Esterification: The attachment of an ester group at the C17β hydroxyl position increases the lipophilicity of the steroid. This modification is often used to create long-acting injectable formulations. wikipedia.org

A-Ring Modifications: Changes to the A-ring of the estrane backbone can lead to the identification of novel derivatives with altered activity. For example, modifications to the A-ring of an androsterone (B159326) derivative have led to the discovery of potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). acs.org

C6-Substitution: The introduction of a methyl group at the C6 position can also influence biological activity. For instance, the dehydration-epimerization of a 5α-hydroxy-6β-methyl-3-oxo-19-nor-steroid can lead to a mixture of 6α-methyl and 6β-methyl epimers, each with potentially different activities. researchgate.net

Influence of Substituents on the Biological Activity of Estrane Derivatives

| Modification | Effect on Activity/Selectivity | Reference |

|---|---|---|

| Removal of C19-methyl group | Increased AR binding affinity, decreased aromatization | kjsm.orgwikipedia.org |

| C17α-methylation/ethylation | Increased oral bioavailability, potential for increased progestogenic activity in 19-nor derivatives | wikipedia.org |

| C17β-esterification | Increased lipophilicity and duration of action | wikipedia.org |

| A-ring modifications | Can lead to novel activities, such as enzyme inhibition | acs.org |

| C6-methylation | Can result in different stereoisomers with varying activities | researchgate.net |

Conformational Analysis and Bioactive Conformations in Steroid-Receptor Complexes

The binding of a steroid ligand to its receptor can induce conformational changes in the receptor protein. researchgate.net These changes are crucial for the subsequent steps in the signaling cascade, such as the recruitment of coactivator or corepressor proteins. researchgate.net The amino-terminal domain of the androgen receptor, for example, is structurally flexible and appears to fold into a more stable conformation upon interaction with components of the general transcription machinery. nih.gov The dynamic nature of both the ligand and the receptor is a key aspect of their interaction and the resulting biological response.

Computational Approaches to Structure-Activity Relationship Elucidation

Computational methods are increasingly being used to understand and predict the structure-activity relationships (SAR) of steroids. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, in particular, have been applied to the 19-nor-testosterone family of steroids. nih.govcsic.es

These studies use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to develop mathematical models that correlate these properties with biological activity. nih.gov For 19-nor-testosterone derivatives, QSAR studies have indicated that electronic properties, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the total dipole moment, and the net charge of different carbon atoms in the steroid nucleus, are significantly related to their biological activities. nih.gov

Advanced Analytical Research and Methodologies for Estr 5 Ene 3,17 Dione

Chromatographic Techniques for Trace Analysis and Purity Assessment

Chromatography is the cornerstone for the separation and analysis of steroids from complex mixtures. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for achieving the necessary resolution and sensitivity for trace analysis and assessing the purity of standards.

GC-MS is a primary tool for the detection and confirmation of 19-norsteroids, including metabolites of Estr-5-ene-3,17-dione, in biological samples such as urine. nih.govresearchgate.net The methodology typically involves a multi-step sample preparation process to isolate and prepare the analytes for analysis.

Sample Preparation and Derivatization: For analysis of metabolites in urine, a sample preparation procedure is required. This often includes:

Hydrolysis: Steroid metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. Enzymatic hydrolysis, commonly with β-glucuronidase from E. coli, is used to cleave these conjugates and release the free steroid. nih.gov

Extraction: Following hydrolysis, the free steroids are extracted from the aqueous urine matrix into an organic solvent, such as n-pentane, using liquid-liquid extraction (LLE). nih.gov

Derivatization: To improve the volatility and thermal stability of the steroids for GC analysis, a derivatization step is essential. A common procedure involves oximation followed by silylation. For example, treatment with methoxylamine in pyridine followed by a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-trimethylsilyl-imid-azole (TMSImid) converts the keto groups to methoxime (MO) derivatives and hydroxyl groups to trimethylsilyl (TMS) ethers. nih.gov This process enhances chromatographic performance and produces characteristic mass spectra for identification. nih.gov

Instrumentation and Analysis: The derivatized extract is then injected into the GC-MS system. The gas chromatograph separates the different components of the mixture, which are then ionized and detected by the mass spectrometer. In doping control, the detection of metabolites like 19-norandrosterone (B1242311) is a key indicator of 19-norsteroid use. nih.gov Gas chromatography coupled to isotope ratio mass spectrometry (GC-C-IRMS) can also be employed to differentiate between endogenous and exogenous sources of these steroids by measuring their ¹³C/¹²C ratios. researchgate.netrsc.org

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase), liquid-liquid extraction (n-pentane), and purification via liquid chromatography. | nih.gov |

| Derivatization | Formation of methoxime-trimethylsilyl (MO-TMS) derivatives to improve volatility and stability. | nih.gov |

| GC Column | Typically a fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). | General Knowledge |

| Ionization Mode | Electron Ionization (EI) is commonly used. | General Knowledge |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Tandem Mass Spectrometry (MS/MS) for high sensitivity and specificity. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and quantification of steroids like this compound. It is particularly valuable for separating isomers and for purifying analytes from complex sample extracts prior to other analyses.

Analytical and Preparative Applications: In analytical applications, reversed-phase HPLC with a C18 column is commonly used to separate steroids based on their polarity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often achieved using an ultraviolet (UV) detector, as the keto group in the steroid structure provides some UV absorbance.

HPLC also serves as a critical purification tool. For instance, extensive cleanup of urine samples using one or two HPLC steps is often necessary before GC-C-IRMS analysis to remove interfering compounds and ensure accurate isotope ratio measurements. rsc.org Furthermore, preparative HPLC is employed to isolate sufficient quantities of specific impurities or metabolites for subsequent structural characterization by techniques like NMR. oup.com

| Application | Methodology Details | Purpose | Reference |

|---|---|---|---|

| Sample Purification | Use of one or two HPLC steps following initial extraction. | To remove interferences from biological matrices before sensitive analysis like GC-C-IRMS. | rsc.org |

| Impurity Isolation | Preparative HPLC using a C18 column with a mobile phase of acetonitrile and water. | To isolate unknown impurities from a bulk substance for structural elucidation. | oup.com |

| Analyte Quantification | Reversed-phase HPLC with UV detection. | To quantify the concentration of a steroid in a sample. | oup.com |

Spectroscopic Characterization Techniques for Structural Elucidation

Confirming the precise chemical structure of this compound, its isomers, or novel metabolites requires powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for unambiguous structural elucidation.

NMR spectroscopy is a definitive method for determining the three-dimensional structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the steroid. For a synthesized steroid standard, NMR is used to confirm that the correct structure has been produced. dshs-koeln.dedshs-koeln.de Analysis of the chemical shifts, coupling constants, and signal integrations allows for the assignment of each proton and carbon atom in the molecule, confirming the position of double bonds and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for identifying unknown metabolites in biological samples. nih.govdshs-koeln.de Unlike nominal mass spectrometry, HRMS can determine the mass of an ion with sufficient accuracy (typically to within 5 ppm) to allow for the calculation of its elemental formula. This capability is invaluable in metabolism studies where novel metabolites of a parent compound like this compound are being investigated. For example, studies on the metabolism of 19-nortestosterone have utilized HRMS to obtain structural information on new metabolites, complementing data from other techniques. nih.govresearchgate.net The formation of 19-norsteroids through the demethylation of endogenous steroids in stored urine samples has also been identified using HRMS. nih.gov

Quantitative Analysis Methodologies and Validation in Complex Biological Samples

The development of a reliable quantitative method for this compound or its metabolites in biological fluids is essential for pharmacokinetic and doping control studies. Such methods must be rigorously validated to ensure they are accurate, precise, and specific.

Method validation typically involves assessing several key parameters according to international guidelines. For methods used in doping control, this includes determining the limit of detection (LOD) and the limit of quantification (LOQ). For instance, a GC-C-IRMS method for the 19-norsteroid metabolites 19-norandrosterone and 19-noretiocholanolone was validated to have an LOQ of 2 ng/mL in urine. nih.gov Another GC-MS method for synthetic 19-norsteroids was able to confirm analytes below 2 ng/mL. nih.gov Validation ensures that the analytical method is fit for its intended purpose, providing confidence in the reported concentrations of the target analyte in complex samples like urine.

| Parameter | Definition | Example Finding | Reference |

|---|---|---|---|

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | An LOQ of 2 ng/mL was ensured for both 19-norandrosterone and 19-noretiocholanolone in urine. | nih.gov |

| Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | Chromatographic separation and mass spectrometric detection provide high specificity. | nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | A GC-MS method for synthetic 19-norsteroids was found to be robust. | nih.gov |

Theoretical and Computational Studies of Estr 5 Ene 3,17 Dione

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of Estr-5-ene-3,17-dione, MD simulations can elucidate the dynamic interactions between the steroid and its biological targets, such as the estrogen receptor (ER) and androgen receptor (AR). These simulations provide a detailed view of the binding process, the stability of the ligand-protein complex, and the conformational changes that occur upon binding.

Furthermore, MD simulations can differentiate between the binding patterns of agonists and antagonists. mdpi.comresearchgate.netmdpi.com An agonist binding typically induces a conformational change that promotes the recruitment of co-activator proteins, leading to a biological response. Conversely, an antagonist may induce a different conformation that prevents co-activator binding. mdpi.com Through techniques like steered molecular dynamics (SMD), the unbinding pathways and forces of ligands can be investigated, offering insights into the binding affinity and residence time of the steroid in the receptor pocket. The data generated from these simulations are crucial for designing novel 19-norsteroids with desired biological activities.

Below is a table representing typical data obtained from MD simulations of a steroid-receptor complex.

| Simulation Parameter | Description | Example Value/Finding |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The free energy change upon ligand binding, indicating binding affinity. | -9.5 kcal/mol |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms from a reference structure, indicating stability. | Protein backbone RMSD stable around 2.1 Å |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | His524 with ligand: 85% |

| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions with the ligand. | Arg752, Asn705, Thr877 nih.gov |

Quantum Chemical Modeling of Stereoselective Transformations

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding and predicting the stereoselectivity of chemical reactions involved in the synthesis of steroids like this compound. rsc.orgnih.gov The precise three-dimensional arrangement of atoms (stereochemistry) is critical for the biological activity of steroids. Computational modeling allows chemists to investigate reaction mechanisms and transition states to predict which stereoisomer will be preferentially formed.

For example, the stereoselective reduction of a keto group or the hydrogenation of a double bond are common steps in steroid synthesis. core.ac.uknih.gov Quantum chemical calculations can model the interaction of the steroid substrate with a chiral catalyst. core.ac.uk By calculating the energy of the different possible transition states leading to different stereoisomers, researchers can predict the most likely outcome of the reaction. This information is invaluable for designing synthetic routes that yield the desired isomer with high purity. u-szeged.hunih.gov

Studies have shown that even subtle changes in the substrate or catalyst can have a significant impact on the stereochemical outcome. mdpi.com Quantum chemical models can help rationalize these observations by providing detailed information about the electronic and steric effects that govern the reaction. nih.gov This predictive power accelerates the development of efficient and highly selective synthetic methods for complex molecules like 19-norsteroids.

The following table illustrates the kind of data generated from quantum chemical modeling of a stereoselective reaction.

| Parameter | Description | Example Calculation Result |

|---|---|---|

| Transition State Energy (ΔE‡) | The energy barrier for a reaction pathway. A lower barrier indicates a faster reaction. | Pathway to Isomer A: 15.2 kcal/mol Pathway to Isomer B: 18.5 kcal/mol |

| Product Energy (ΔE_rxn) | The overall energy change of the reaction, indicating the thermodynamic stability of the products. | Isomer A is 2.1 kcal/mol more stable than Isomer B. |

| Predicted Diastereomeric Ratio | The theoretical ratio of the different stereoisomers formed, based on the calculated energy differences. | 95:5 in favor of Isomer A |

| Key Non-covalent Interactions | Weak interactions in the transition state that influence stereoselectivity. | CH-π interaction between catalyst and steroid backbone. rsc.org |

In Silico Prediction of Metabolic Pathways and Enzyme Specificity

Understanding the metabolic fate of this compound is crucial, and in silico methods offer a rapid and cost-effective way to predict its metabolic pathways and the enzymes involved. nih.goveurekaselect.com The Cytochrome P450 (CYP450) family of enzymes is primarily responsible for the metabolism of steroids. mdpi.comnih.gov Computational tools can predict which specific CYP450 isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize a given compound and at which atomic positions (Sites of Metabolism, or SOMs). nih.govnih.gov

These prediction tools can be broadly categorized into ligand-based and structure-based approaches. nih.goveurekaselect.com Ligand-based methods use information from known substrates of a particular enzyme to build a model that can predict the activity of new compounds. Structure-based methods, on the other hand, use the three-dimensional structure of the enzyme's active site to dock the compound of interest and predict its binding affinity and reactivity. mdpi.com

By combining these approaches, researchers can generate a comprehensive metabolic profile for this compound. mdpi.com This includes the likely metabolites formed through reactions such as hydroxylation and N-dealkylation. mdpi.com Such predictions are valuable in the early stages of drug discovery and for understanding the biochemistry of endogenous and synthetic steroids. nih.govoup.comsciforum.net The main metabolites of nandrolone (B1676933), a related 19-norsteroid, are 19-norandrosterone (B1242311) and 19-noretiocholanolone. nih.gov

A representative data table for in silico metabolism prediction is shown below.

| Prediction Target | Methodology | Example Prediction for this compound |

|---|---|---|

| Metabolizing CYP450 Isoforms | Machine Learning Models, Pharmacophore Models | High probability of being a substrate for CYP3A4 and CYP2C9. |

| Sites of Metabolism (SOMs) | Reactivity Models (e.g., SMARTCyp), Docking Simulations | Top predicted SOMs: C6, C7, C16. |

| Predicted Metabolites | Metabolic Pathway Prediction Software (e.g., Meteor Nexus) | 6β-hydroxy-estr-5-ene-3,17-dione, 7α-hydroxy-estr-5-ene-3,17-dione. |

| Enzyme Inhibition Potential | QSAR Models, Docking | Predicted to be a weak inhibitor of CYP2D6. |

Cheminformatics and Data Mining in 19-Norsteroid Research

Cheminformatics and data mining are essential for managing and analyzing the vast amount of chemical and biological data associated with 19-norsteroids. nih.govlongdom.orgneovarsity.orgnih.gov These computational techniques are used to identify patterns and relationships within large datasets of compounds, which can guide the design of new steroids with improved properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of cheminformatics in this field. usfq.edu.ec QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By analyzing a series of 19-norsteroids with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. usfq.edu.ec The descriptors used in these models can include electronic properties (e.g., HOMO-LUMO gap, dipole moment) and physicochemical properties. usfq.edu.ec

Data mining techniques are also used to analyze large screening databases to identify novel bioactive compounds. nih.gov By clustering compounds based on structural similarity or predicted properties, researchers can explore the chemical space of 19-norsteroids and identify promising candidates for further investigation. rug.nl These approaches, often enhanced by machine learning algorithms, are transforming steroid research by making the discovery process more efficient and targeted. oup.comrug.nl

The table below provides an overview of common applications of cheminformatics in 19-norsteroid research.

| Application | Description | Example in 19-Norsteroid Research |

|---|---|---|

| QSAR Modeling | Developing predictive models for biological activity based on chemical structure. | A model predicting the anabolic activity of 19-nor-testosterone derivatives based on electronic descriptors. usfq.edu.ec |

| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. | Screening a virtual library of 19-norsteroid analogues against the androgen receptor. |

| Diversity Analysis | Assessing the structural diversity of a compound library to ensure broad coverage of the chemical space. | Analyzing a library of synthesized 19-norsteroids to identify structural gaps. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | In silico prediction of the metabolic stability and potential toxicity of novel 19-norsteroid derivatives. |

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Strategies for Complex Estrane (B1239764) Derivatives

The synthesis of complex steroid molecules, including derivatives of the estrane skeleton, is a cornerstone of medicinal chemistry and drug discovery. Recent progress in synthetic organic chemistry is paving the way for more efficient and versatile methods to create novel estrane derivatives, which could be applied to the synthesis of Estr-5-ene-3,17-dione and its analogues.

Modern catalytic methods are at the forefront of these innovations. Techniques such as enantioselective palladium-catalyzed dearomatizative cyclization are enabling the construction of the core steroid structure with high stereochemical control. Another promising approach involves metallacycle-mediated cross-coupling reactions, which allow for the convergent and flexible assembly of the intricate polycyclic system of steroids. For instance, a concise synthesis of steroid cores can be achieved by the early construction of the C/D ring system followed by the strategic formation of the remaining rings.

Furthermore, late-stage functionalization, particularly through C-H oxidation, is emerging as a powerful tool to introduce chemical modifications to the steroid skeleton. This allows for the synthesis of highly oxidized and complex derivatives that were previously difficult to access. These innovative synthetic strategies not a only promise more efficient routes to known compounds like this compound but also open the door to a vast array of novel derivatives with potentially unique biological activities.

| Synthetic Strategy | Description | Potential Application to Estrane Derivatives |

| Palladium-Catalyzed Dearomatizative Cyclization | Utilizes a chiral palladium catalyst to construct polycyclic systems with high enantioselectivity. | Efficient and stereocontrolled synthesis of the core estrane skeleton. |

| Metallacycle-Mediated Cross-Coupling | Employs metallacycles to facilitate the formation of key carbon-carbon bonds in a convergent manner. | Flexible assembly of the estrane ring system, allowing for the introduction of diverse functional groups. |

| Late-Stage C-H Oxidation | Introduces oxygen-containing functional groups into the steroid backbone at a late stage of the synthesis. | Creation of novel, highly functionalized this compound analogues with potentially altered biological properties. |

Elucidation of Undiscovered Biological Roles and Pathways in Specialized Biological Contexts

While this compound is structurally related to other 19-nor steroids, its specific biological roles and metabolic pathways are not fully understood. Future research will likely focus on uncovering its unique functions in various physiological and pathological contexts.

Compounds with a similar structure, such as 19-norandrostenedione, are known to be metabolic precursors to more potent anabolic and androgenic steroids. For example, 19-norandrostenedione can be converted to nandrolone (B1676933) (19-nortestosterone) by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). It is plausible that this compound undergoes similar metabolic transformations, potentially serving as a prohormone that is activated in specific tissues.

Further investigation into its interaction with nuclear receptors, including the androgen and estrogen receptors, is warranted. While some related compounds exhibit selective binding to the androgen receptor, their transactivation potential can be significantly lower than that of dihydrotestosterone (B1667394). Understanding the binding affinity and functional activity of this compound at these receptors will be crucial to defining its endocrine profile. Moreover, exploring its metabolism in specialized biological contexts, such as in different endocrine tissues or during specific developmental stages, could reveal previously unknown biological pathways and functions.

| Research Area | Objective | Methodology |

| Metabolic Profiling | To identify the metabolic products of this compound in vivo and in vitro. | Mass spectrometry-based analysis of biological samples (e.g., urine, plasma) after administration of the compound. |

| Receptor Binding and Activation Assays | To determine the affinity and functional activity of this compound at steroid hormone receptors. | Competitive binding assays and reporter gene assays using cell lines expressing specific receptors. |

| Tissue-Specific Metabolism Studies | To investigate the conversion of this compound in different tissues and cell types. | Incubation of the compound with tissue homogenates or primary cell cultures followed by metabolite analysis. |

Integration of Multi-Omics Data in Steroid Metabolism Studies

The advent of "omics" technologies offers a powerful, systems-level approach to understanding the complex interplay of factors that govern steroid metabolism. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a more holistic view of the biological processes influenced by this compound.

Combining metabolomic data with transcriptomic and proteomic analyses can reveal the genes and proteins whose expression levels are modulated by this compound. This integrated multi-omics approach can help to identify the enzymatic pathways involved in its metabolism and to uncover its downstream effects on cellular signaling and gene regulation. Such studies are crucial for building comprehensive models of steroid action and for identifying potential biomarkers of exposure or effect.

| Omics Approach | Data Generated | Potential Insights for this compound Research |

| Steroidomics (Metabolomics) | Comprehensive profile of steroids and their metabolites. | Identification of the metabolic pathways of this compound and its impact on the overall steroid landscape. |

| Transcriptomics | Changes in gene expression (mRNA levels). | Identification of genes and signaling pathways regulated by this compound. |

| Proteomics | Changes in protein expression and post-translational modifications. | Identification of enzymes involved in the metabolism of this compound and its protein targets. |

| Multi-Omics Integration | A comprehensive, systems-level view of the biological effects. | Elucidation of the complete mechanism of action from gene to metabolite and the discovery of novel biological roles. |

Advancements in High-Throughput Analytical Characterization and Quantification

The accurate and sensitive quantification of steroids in biological matrices is essential for both research and clinical applications. Recent advancements in analytical chemistry have led to the development of high-throughput methods that allow for the rapid and simultaneous measurement of a wide range of steroids.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and capacity for multiplexing. nih.gov High-throughput LC-MS/MS assays, often utilizing 96-well plate formats for sample preparation, enable the rapid quantification of multiple steroids from small sample volumes. endocrine-abstracts.org These methods are continually being refined to improve throughput and expand the number of analytes that can be measured in a single run.

Gas chromatography-mass spectrometry (GC-MS) also remains a powerful tool for steroid profiling, particularly for urinary metabolite analysis. Although traditionally more labor-intensive, advancements in automation and data processing are increasing its throughput. Furthermore, novel analytical approaches, such as ultra-performance convergence chromatography tandem mass spectrometry (UPC2-MS/MS), offer superior selectivity and sensitivity for the analysis of complex steroid mixtures. bham.ac.uk These advanced analytical techniques are critical for detailed pharmacokinetic studies of this compound and for its detection in various biological samples.

| Analytical Technique | Key Features | Application in this compound Research |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, specificity, and multiplexing capabilities. Amenable to high-throughput automation. nih.gov | Quantification of this compound and its metabolites in plasma, serum, and other biological fluids for pharmacokinetic and metabolic studies. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent chromatographic resolution for complex mixtures of steroid metabolites. | Comprehensive urinary steroid profiling to identify the full spectrum of this compound metabolites. |

| Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC2-MS/MS) | Superior selectivity and increased chromatographic efficiency compared to traditional methods. bham.ac.uk | High-resolution separation and sensitive detection of this compound and its isomers from complex biological matrices. |

Q & A

Basic Research Questions

Q. What established laboratory methods are used for synthesizing Estr-5-ene-3,17-dione?

- Methodological Answer : A key synthesis route involves epoxidation of estr-5(10)-ene-3,17-dione using cold ethereal monoperphthalic acid in methylene dichloride, followed by extraction with sodium bicarbonate and crystallization from acetone-hexane . Researchers must ensure reaction conditions (e.g., temperature at 0°C, 16-hour storage) are strictly controlled to optimize yield and purity. Purity verification via chromatography (e.g., GC/MS) is recommended.

Q. How is this compound detected and quantified in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the gold standard, with detection limits (S/N ratio >3) as low as 1 ng/g. Sample preparation modifications, such as ethanol dilution and sodium bicarbonate extraction, are critical to mitigate matrix interference. Recovery rates vary (32–92%), necessitating internal standardization .

Q. What are the critical factors in sample preparation for accurate detection in dietary supplements?

- Methodological Answer : Matrix effects (e.g., creatine monohydrate) require tailored protocols. Key steps include:

- Using negative/positive controls to validate recovery rates.

- Adjusting extraction solvents (e.g., ethanol for polar matrices).

- Validating linearity in small concentration ranges (e.g., 0.1–2 ng/g) .

Advanced Research Questions

Q. How can experimental design resolve contradictory results in residue analysis of this compound in animal tissues?

- Methodological Answer : Contradictions often arise from substrate selection (e.g., liver vs. muscle) and sampling methods. Researchers should:

- Use isotopic labeling (e.g., deuterated standards) to track metabolic pathways.

- Validate findings across multiple matrices and replicate studies.

- Employ LC-MS/MS for enhanced specificity in complex tissues .

Q. What analytical strategies differentiate this compound from structural analogs like estr-4-ene-3,17-dione?

- Methodological Answer : Differentiation requires:

- High-resolution mass spectrometry (HRMS) to distinguish mass shifts (e.g., 286.1933 vs. 286.1933 for isobaric compounds).

- Chromatographic separation using C18 columns with gradient elution (acetonitrile/water).

- Reference standards for retention time alignment .

Q. How do storage conditions impact the stability of this compound in long-term studies?

- Methodological Answer : Stability assays show that storage at -20°C in inert atmospheres (argon/nitrogen) preserves integrity for ≥5 years. Accelerated degradation studies (40°C/75% RH) coupled with HPLC-UV monitoring can predict shelf-life. Contamination risks necessitate sealed, desiccated containers .

Methodological Considerations for Data Analysis

- Statistical Validation : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions in residue studies.

- Structural Confirmation : X-ray crystallography or NMR (1H/13C) is mandatory for novel derivatives to confirm regioselectivity (e.g., 5,10-epoxide formation) .

- Ethical Compliance : Adhere to anti-doping regulations (e.g., WADA Prohibited List) when handling prohormones. Regulatory thresholds (e.g., 1 ng/g in urine) require rigorous method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.